molecular formula C14H14O5 B1605879 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid CAS No. 690681-33-5

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid

Cat. No. B1605879
CAS RN: 690681-33-5
M. Wt: 262.26 g/mol
InChI Key: LSDRJPDAOALNRF-UHFFFAOYSA-N
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Description

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid (EMCAA) is a chromenoxyacetic acid derivative that has been used in scientific research for its various properties. This compound is a colorless solid that is soluble in some organic solvents and is stable at room temperature. EMCAA is a versatile compound that has been used in a variety of laboratory experiments and research applications.

Scientific Research Applications

Synthesis of Water-Soluble Photoactive Cellulose Derivatives

This compound is used in the synthesis of photoactive cellulose derivatives, which are water-soluble. These derivatives are created by esterifying cellulose with 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid, resulting in water-soluble polyelectrolytes decorated with photochemically active chromene moieties . These materials are of interest for designing smart materials due to their light-triggered photodimerization properties.

Development of Smart Materials

The photochemistry of the chromene moieties in the photoactive polyelectrolytes can be used to control the properties of the new polysaccharide derivatives . This makes them suitable for the development of smart materials that respond to light, which can have applications in various fields such as responsive coatings and environmentally sensitive packaging.

Photostimulated Variations in Material Properties

The light-induced conformational changes and photostimulated variations in viscosity and solubility are potential applications of these photoactive derivatives . They can be employed in creating materials that change their physical properties in response to light, which could be useful in dynamic optical devices or sensors.

Photocontrol of Membrane Functions

These derivatives can be designed to exhibit photocontrol of membrane functions . This application is particularly relevant in the field of biotechnology and medicine, where light-controlled delivery systems or light-responsive therapeutic agents could be developed.

Photomechanical Effects

The compound can contribute to materials that exhibit photomechanical effects . These effects can be harnessed in the creation of actuators or motors that are driven by light, opening up possibilities for micro-robotics and other miniaturized mechanical systems.

Light-Triggered Biological Processes

The photoactive properties of these derivatives can mimic fundamental light-triggered biological processes such as photosynthesis and photomovement . This application is significant for academic research and practical implementations in bio-inspired systems.

properties

IUPAC Name

2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-9-6-13(17)19-11-5-8(2)4-10(14(9)11)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDRJPDAOALNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359048
Record name [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid

CAS RN

690681-33-5
Record name [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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